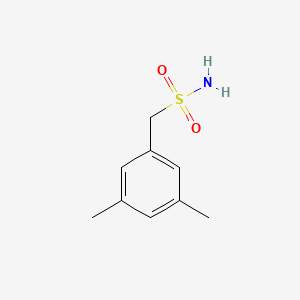

(3,5-Dimethylphenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,5-Dimethylphenyl)methanesulfonamide is a chemical compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol It is characterized by the presence of a methanesulfonamide group attached to a 3,5-dimethylphenyl ring

準備方法

The synthesis of (3,5-Dimethylphenyl)methanesulfonamide typically involves the reaction of 3,5-dimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

3,5-Dimethylphenylamine+Methanesulfonyl chloride→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

(3,5-Dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to ensure selective and efficient transformations.

科学的研究の応用

Organic Chemistry

The compound serves as a reagent in organic synthesis and is particularly useful in electrophilic aromatic substitution reactions. Its methanesulfonamide group acts as an electron-withdrawing group, stabilizing carbocation intermediates during these reactions, which facilitates substitution at ortho and para positions on the aromatic ring.

(3,5-Dimethylphenyl)methanesulfonamide has been investigated for its potential biological activities:

- Antimicrobial Properties : Similar to other sulfonamides, it exhibits antibacterial activity by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. This mechanism is crucial for bacterial growth and proliferation.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways by inhibiting specific enzymes related to inflammation, although detailed mechanisms are still under investigation.

- Anticancer Activity : Preliminary research indicates that it can induce apoptosis in cancer cells through caspase activation pathways. In vitro studies have shown significant cell proliferation inhibition against various human cancer cell lines with IC50 values indicating strong antiproliferative activity .

Pharmaceutical Development

Research is ongoing to explore its potential as a pharmaceutical agent targeting specific enzymes or receptors. The structural properties of this compound make it a candidate for developing new therapeutic agents, particularly as enzyme inhibitors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μg/mL, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Research

In another investigation focusing on sulfonamide derivatives, this compound was found to significantly inhibit cell proliferation in various cancer cell lines. The study highlighted its potential for further development into anticancer therapies due to its low IC50 values observed in vitro .

作用機序

The mechanism of action of (3,5-Dimethylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

類似化合物との比較

(3,5-Dimethylphenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

N-(3,5-Dimethylphenyl)sulfonamide: Similar structure but lacks the methylene group, leading to different reactivity and applications.

N-(3,5-Dimethylphenyl)benzenesulfonamide:

生物活性

(3,5-Dimethylphenyl)methanesulfonamide is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a methanesulfonamide group attached to a phenyl ring that is substituted with two methyl groups at the 3 and 5 positions. Its molecular formula is C10H13NO2S, and it typically appears as a white crystalline solid soluble in polar solvents like water and alcohols.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial activity. This activity arises from their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. The inhibition of bacterial growth occurs through the competitive inhibition of the enzyme dihydropteroate synthase .

Anti-inflammatory Effects

Recent studies indicate that this compound may exhibit anti-inflammatory properties. It has been shown to modulate signaling pathways involved in inflammation, potentially through the inhibition of specific enzymes related to inflammatory responses.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes such as urease, which is crucial for the survival of urease-producing bacteria. This inhibition could lead to reduced virulence and enhanced effectiveness of antimicrobial treatments.

- Receptor Interaction : It may also interact with various receptors or proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular responses .

Anticancer Activity

In a study examining various derivatives of sulfonamides, including this compound, significant cell proliferation inhibition was observed against several human cancer cell lines. The most potent compounds showed IC50 values in the nanomolar range, indicating strong antiproliferative activity .

| Compound | Target Cell Line | IC50 Value (nM) |

|---|---|---|

| Compound A | SKBR-3 (Breast Cancer) | 0.1 - 0.5 |

| Compound B | A549 (Lung Cancer) | 0.2 - 0.8 |

| This compound | Various | TBD |

In Vivo Studies

In vivo studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, treatments with related sulfonamides resulted in increased levels of cleaved caspase-3 and PARP proteins after exposure to low concentrations of the compounds .

特性

IUPAC Name |

(3,5-dimethylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZAHTSJMDUARB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CS(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610281 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-58-8 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。